

Application Notes and Protocols for Measuring VU6000918 Activity

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Compound of Interest		
Compound Name:	VU6000918	
Cat. No.:	B8244936	Get Quote

Introduction

VU6000918 is a chemical probe that has been identified as an inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase, a cysteine-aspartic protease that cleaves its substrates after an arginine residue. It is a crucial mediator of antigen receptor signaling and subsequent activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2][3] Upon T-cell or B-cell receptor stimulation, MALT1 forms a complex with CARD11 and BCL10, known as the CBM complex.[3][4] This proximity induces MALT1's proteolytic activity, leading to the cleavage and inactivation of negative regulators of the NF-κB pathway, such as A20 and RelB, thereby promoting lymphocyte activation and survival.[1]

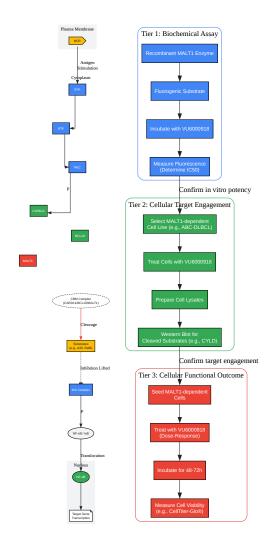
Deregulated MALT1 activity is implicated in the pathogenesis of certain cancers, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[5][6] Therefore, robust and reproducible assays are essential to quantify the activity of inhibitors like **VU6000918** for research and drug development purposes.

These application notes provide detailed protocols for three key assays to characterize the activity of **VU6000918**: a biochemical protease assay, a cell-based substrate cleavage assay, and a cell viability assay.

MALT1 Signaling Pathway



The diagram below illustrates the canonical signaling pathway leading to MALT1 activation and subsequent NF-kB activation. Stimulation of a B-cell receptor (BCR) initiates a phosphorylation cascade involving SYK, BTK, and PKC, which leads to the formation of the active CBM complex. MALT1, as part of this complex, then cleaves downstream substrates to promote the activation of the IKK complex, leading to the nuclear translocation of NF-kB and transcription of target genes.



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